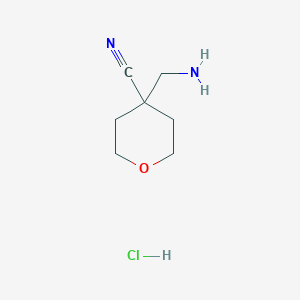
4-(Aminomethyl)tetrahydro-2H-pyran-4-carbonitrile hydrochloride
Descripción general
Descripción
4-(Aminomethyl)tetrahydro-2H-pyran-4-carbonitrile hydrochloride is a chemical compound with the molecular formula C7H13ClN2O . It has a molecular weight of 176.65 . The compound is typically stored at temperatures between 2-8°C . It appears as a white to yellow solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H12N2O.ClH/c8-5-7(6-9)1-3-10-4-2-7;/h1-5,8H2;1H . This indicates the presence of a tetrahydropyran ring with an aminomethyl group and a carbonitrile group attached to it .Physical And Chemical Properties Analysis
This compound is a white to yellow solid . It is stored at temperatures between 2-8°C . .Aplicaciones Científicas De Investigación
Green Synthesis and Biological Properties
Green synthesis methodologies are being explored using derivatives similar to 4-(Aminomethyl)tetrahydro-2H-pyran-4-carbonitrile hydrochloride for creating pyrano[3,2-b]pyran derivatives. These compounds are synthesized through a multicomponent reaction catalyzed by nano fluoroapatite doped with Si and Mg, demonstrating advantages such as high yields, short reaction times, and simple workups. Notably, these derivatives exhibit significant antibacterial properties, particularly against Staphylococcus aureus, and possess antioxidant activities, which are evaluated using the DPPH radical-scavenging method. The presence of substituent groups like -NO2, -COOCH3, -OMe on benzaldehyde enhances the antioxidant activity of these derivatives (Fardad Ostadsharif Memar et al., 2020).
Photovoltaic Properties
Investigations into the photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives reveal their potential applications in organic–inorganic photodiode fabrication. Films of these compounds demonstrate rectification behavior and photovoltaic properties in both dark and illuminated conditions. The presence of chlorophenyl as a substitution group in these derivatives is found to improve the diode parameters, indicating their utility in photodiode applications (H. Zeyada, M. El-Nahass, M. M. El-Shabaan, 2016).
Antimicrobial Activity
New pyran derivatives based on 8-hydroxyquinoline, sharing a similar core structure with 4-(Aminomethyl)tetrahydro-2H-pyran-4-carbonitrile hydrochloride, have been synthesized and demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. These compounds show potent antibacterial effects, with some surpassing the activity of standard antibiotics like Penicillin G (M. Rbaa, Omar Bazdi, A. Hichar, Y. Lakhrissi, K. Ounine, B. Lakhrissi, 2019).
Corrosion Inhibition
Pyrazolopyridine derivatives, synthesized using methods that could be applicable to 4-(Aminomethyl)tetrahydro-2H-pyran-4-carbonitrile hydrochloride, have been tested as corrosion inhibitors for mild steel in acidic conditions. These compounds exhibit high inhibition efficiency, which increases with concentration and exhibits mixed-type inhibition behavior. Their adsorption on mild steel surfaces follows the Langmuir adsorption isotherm, suggesting strong interaction and protective film formation (A. Dandia, S. Gupta, Priyanka Singh, M. Quraishi, 2013).
Safety And Hazards
The compound is labeled with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Direcciones Futuras
While specific future directions for this compound are not available, compounds with similar structures are often used in the synthesis of various pharmaceuticals and organic compounds . This suggests that 4-(Aminomethyl)tetrahydro-2H-pyran-4-carbonitrile hydrochloride could potentially be used in similar applications in the future .
Propiedades
IUPAC Name |
4-(aminomethyl)oxane-4-carbonitrile;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O.ClH/c8-5-7(6-9)1-3-10-4-2-7;/h1-5,8H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWJFWIAYYYPXLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CN)C#N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90857207 | |
| Record name | 4-(Aminomethyl)oxane-4-carbonitrile--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90857207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Aminomethyl)tetrahydro-2H-pyran-4-carbonitrile hydrochloride | |
CAS RN |
1263374-32-8, 1909325-40-1 | |
| Record name | 4-(Aminomethyl)oxane-4-carbonitrile--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90857207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(aminomethyl)oxane-4-carbonitrile hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




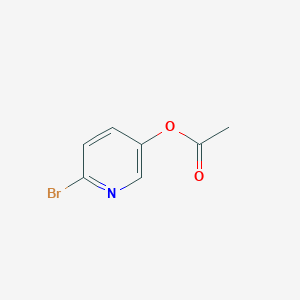
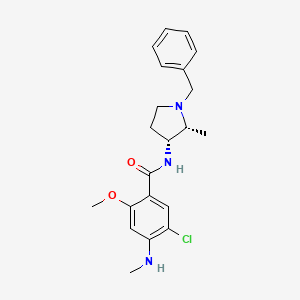
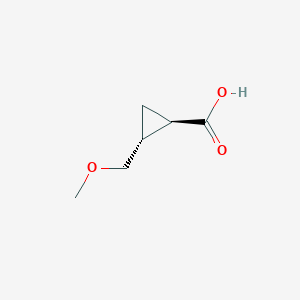
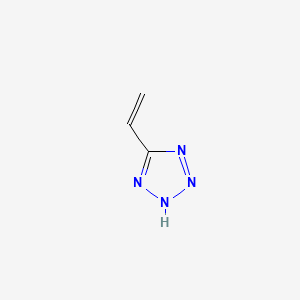
![Trisiloxane, 1,1,1,5,5,5-hexamethyl-3-octyl-3-[(trimethylsilyl)oxy]-](/img/structure/B3420418.png)
![Methyl 3-bromo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B3420423.png)
![Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(4-hydroxyphenyl)propanoate](/img/structure/B3420428.png)
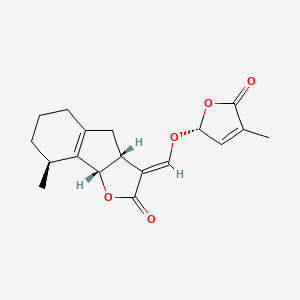


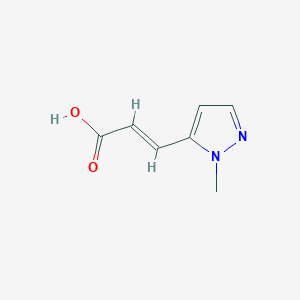
![4-Bromo-3-methylbenzo[b]thiophene](/img/structure/B3420461.png)
